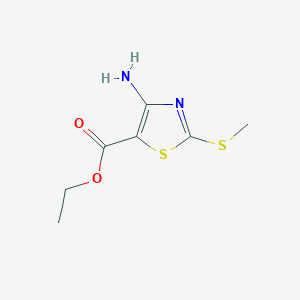

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Description

The exact mass of the compound Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFDSQXKSGGKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327666 | |

| Record name | Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39736-29-3 | |

| Record name | Ethyl 4-amino-2-(methylthio)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39736-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is presented in two key stages: the preparation of the intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and its subsequent cyclization to the final product. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthesis Pathway

The synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, from basic starting materials. The second step is the cyclization of this intermediate with ammonia to form the target thiazole derivative.

Caption: Overall synthesis pathway for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

This procedure details the preparation of the ketene dithioacetal intermediate.

Caption: Experimental workflow for the synthesis of the intermediate.

Methodology:

A solution of ethyl cyanoacetate and carbon disulfide in a suitable solvent (e.g., dimethylformamide or ethanol) is treated with a base (e.g., sodium hydride or potassium carbonate) at a low temperature (0-10 °C). To this mixture, dimethyl sulfate is added dropwise, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization.

Step 2: Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

This protocol describes the cyclization reaction to form the final product.

Caption: Experimental workflow for the synthesis of the final product.

Methodology:

Ethyl 2-cyano-3,3-bis(methylthio)acrylate is dissolved in a polar solvent such as ethanol or isopropanol. To this solution, an excess of aqueous ammonia is added. The reaction mixture is then heated to reflux for several hours, with the progress being monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled to room temperature, which typically induces the precipitation of the product. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and then dried under vacuum to yield the final product.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and its intermediate.

Table 1: Physicochemical and Spectroscopic Data of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S₂[1] |

| Molecular Weight | 218.30 g/mol [1] |

| Appearance | Yellow solid[1] |

| Melting Point | 99-101 °C[2] |

| CAS Number | 39736-29-3[1] |

| ¹H NMR (Solvent) | (DMSO-d6) |

| ¹³C NMR (Solvent) | (DMSO-d6) |

| Purity (HPLC) | ≥ 95%[1] |

Table 2: Summary of Reaction Parameters and Yields

| Reaction Step | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| 1 | Ethyl cyanoacetate, Carbon disulfide | Base, Dimethyl sulfate | DMF/Ethanol | 2-4 hours | 0 °C to RT | 70-85% |

| 2 | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Aqueous Ammonia | Ethanol | 4-6 hours | Reflux | 60-75% |

Concluding Remarks

The described synthetic pathway offers a reliable and efficient method for the preparation of Ethyl 4--amino-2-(methylthio)thiazole-5-carboxylate. The starting materials are readily available, and the reactions proceed with good yields under standard laboratory conditions. This technical guide provides the necessary details for researchers and professionals to replicate this synthesis for applications in drug discovery and development. The provided data and workflows are intended to serve as a comprehensive resource for the synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, along with relevant experimental protocols and an exploration of the biological pathways targeted by this class of compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on the aminothiazole core.

Physicochemical Properties

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a yellow solid with a molecular formula of C₇H₁₀N₂O₂S₂ and a molecular weight of approximately 218.30 g/mol .[6][7] For research purposes, it is recommended to store the compound in a dark, inert atmosphere at temperatures between 2-8°C.[8][9]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S₂ | [6][7] |

| Molecular Weight | 218.30 g/mol | [6][7] |

| Appearance | Yellow Solid | [6][7] |

| Melting Point | 99-101 °C | [10] |

| Purity | ≥ 95% (HPLC) | [6][7] |

| Storage Temperature | 2-8°C | [8][9] |

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. While full spectra for the specific compound are not publicly available, representative data from closely related 2-aminothiazole derivatives are presented below.

¹H NMR: The proton NMR spectrum of a typical 2-aminothiazole derivative will show characteristic signals for the protons on the thiazole ring, the amino group, and any substituents. For Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, one would expect to see signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methylthio group, and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent used.[11][12][13]

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methyl carbon of the methylthio group, and the carbons of the ethyl group.[14][15]

FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Expected peaks include N-H stretching vibrations for the amino group, C=O stretching for the ester, C=N and C=C stretching within the thiazole ring, and C-S stretching vibrations.[16][17]

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of 218.30.[18]

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

The most common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[14][19] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a plausible synthetic route would involve the reaction of an appropriate α-halo-β-ketoester with S-methylisothiourea.

General Protocol:

-

Reaction Setup: To a solution of the α-halo-β-ketoester in a suitable solvent (e.g., ethanol), add an equimolar amount of S-methylisothiourea.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[20]

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[21]

Caption: Hantzsch Thiazole Synthesis Workflow.

Purification

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol).[22][23]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[21]

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[24][25]

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.[1][24]

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.[25]

Caption: Purification workflow for aminothiazole derivatives.

Biological Activity and Signaling Pathways

2-Aminothiazole derivatives are recognized for their wide range of biological activities. While specific studies on Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate are limited, the activities of the broader class provide insights into its potential therapeutic applications.

Antimicrobial Activity

Many 2-aminothiazole derivatives exhibit significant antibacterial and antifungal properties.[26][27] The proposed mechanism of action for their antibacterial effects often involves the inhibition of essential bacterial enzymes. One such target is UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), an enzyme crucial for the biosynthesis of the bacterial cell wall peptidoglycan.[28] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, is a common mechanism.[28]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several anticancer agents, including the FDA-approved drug Dasatinib.[3] The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[16] A prominent pathway targeted by aminothiazole derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers.[29] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have also demonstrated anti-inflammatory properties.[4] The mechanism for this activity may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Conclusion

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a valuable building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, combined with the diverse biological activities of the 2-aminothiazole class, make it a compound of significant interest for further research and development. This technical guide has summarized the available data on its properties and provided a framework of experimental protocols and potential biological mechanisms to aid researchers in their investigations. Further studies are warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate | 39736-29-3 [sigmaaldrich.com]

- 10. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]

- 18. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. sjpas.com [sjpas.com]

- 24. benchchem.com [benchchem.com]

- 25. excli.de [excli.de]

- 26. jocpr.com [jocpr.com]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide on Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

CAS Number: 39736-29-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a number of clinically approved drugs and its versatile biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its chemical properties, synthesis, and potential therapeutic applications. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates the existing knowledge and provides context based on structurally related compounds.

Chemical and Physical Properties

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a yellow solid with a molecular formula of C₇H₁₀N₂O₂S₂ and a molecular weight of approximately 218.3 g/mol .[5] Its structure features a central thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This core is substituted with an amino group at position 4, a methylthio group at position 2, and an ethyl carboxylate group at position 5. The presence of these functional groups makes it a valuable intermediate for further chemical modifications.[6] The methylthio group, in particular, can enhance solubility and bioavailability, which are desirable properties in drug development.[5]

Table 1: Physicochemical Properties of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

| Property | Value | Source |

| CAS Number | 39736-29-3 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂S₂ | [5] |

| Molecular Weight | 218.3 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Purity | ≥ 95% (HPLC) | [5] |

| Storage Conditions | 0-8°C | [5] |

Synthesis and Manufacturing

A general synthetic approach for related compounds often involves the cyclization of a thiourea derivative with an appropriate α-halo ester. The following workflow illustrates a generalized synthetic strategy for 2-aminothiazole-5-carboxylates.

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole-5-carboxylate derivatives.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are crucial for the structural confirmation of a compound. While complete spectral data for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate are not fully available in the public domain, some resources provide access to ¹H NMR spectra, which can be viewed upon registration.[11][12] For structurally similar compounds, detailed spectroscopic analyses have been published, which can serve as a reference for the expected spectral features of the target molecule.[13][14] For example, the ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methylthio group (a singlet), and the amino group protons. The ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, and the carbons of the ethyl and methylthio groups.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a key pharmacophore in a variety of biologically active compounds.[4] Derivatives of this class have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[1] For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole moiety, is a potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] While no specific cytotoxic or antiproliferative data (e.g., IC₅₀ values) for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate has been found in the reviewed literature, the structural similarity to other anticancer 2-aminothiazoles suggests that this compound could be a valuable starting point for the development of new anticancer agents.[15]

The following diagram illustrates a simplified representation of how 2-aminothiazole derivatives can interfere with cancer cell signaling.

Caption: Simplified diagram of potential anticancer mechanisms of 2-aminothiazole derivatives.

Antimicrobial Activity

The 2-aminothiazole nucleus is also a component of several antimicrobial agents.[6][16] These compounds have shown activity against a range of bacterial and fungal pathogens. The exact mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Although specific minimum inhibitory concentration (MIC) values for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate are not available, its structural features suggest it could be explored for the development of new antimicrobial drugs.[5]

Future Directions

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate represents a promising, yet underexplored, chemical entity. The lack of detailed public data on its synthesis, characterization, and biological activity presents an opportunity for further research. Future studies should focus on:

-

Development of a robust and scalable synthesis protocol.

-

Full spectroscopic characterization to establish a reference dataset.

-

Comprehensive screening for biological activity, including anticancer and antimicrobial assays, to determine its therapeutic potential.

-

Investigation of its mechanism of action to identify potential cellular targets and signaling pathways.

Conclusion

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a member of the medicinally important 2-aminothiazole class of compounds. While specific experimental data for this molecule is sparse, the broader understanding of 2-aminothiazole derivatives suggests its potential as a valuable building block in drug discovery and development. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential applications in medicine and agriculture.

References

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]

- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 8. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [jdxb.bjtu.edu.cn]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents available data for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for acquiring such data are also included to aid in the synthesis and characterization of this and related molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. While direct, publicly available spectra for this specific compound are limited, the data presented here is a composite of information from available databases and analysis of closely related structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet (broad) | 2H | -NH₂ |

| ~4.2 - 4.3 | Quartet | 2H | -O-CH₂-CH₃ |

| ~2.5 - 2.6 | Singlet | 3H | -S-CH₃ |

| ~1.2 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~160 | C4-NH₂ |

| ~150 | C2-S-CH₃ |

| ~95 | C5-COOEt |

| ~60 | -O-CH₂-CH₃ |

| ~15 | -S-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amino group) |

| 2980 - 2900 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1620 | Strong | N-H Bend (Amino group) |

| ~1550 | Medium | C=N Stretch (Thiazole ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 218.02 | [M]⁺ (Molecular Ion) |

Based on the molecular formula C₇H₁₀N₂O₂S₂ with an exact mass of 218.0187.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Analysis: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR setup.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion. The resulting mass spectrum will show the molecular ion peak and any fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Unveiling the Structural Landscape of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and potential biological significance of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs, outlines detailed experimental protocols for its synthesis and crystallization, and explores its relevance in medicinal chemistry.

Physicochemical and Structural Properties

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a substituted thiazole derivative with the molecular formula C₇H₁₀N₂O₂S₂ and a molecular weight of 218.3 g/mol .[1] The molecule features a central thiazole ring, a common scaffold in many biologically active compounds, functionalized with an amino group at position 4, a methylthio group at position 2, and an ethyl carboxylate at position 5. These functional groups contribute to its potential for various intermolecular interactions, influencing its crystal packing and biological activity.

Table 1: Physicochemical Properties of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S₂ | [1] |

| Molecular Weight | 218.3 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Crystallographic Analysis of Analogous Structures

Although the specific crystal structure of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate has not been reported, analysis of structurally similar compounds provides valuable insights into its likely solid-state conformation and packing. Thiazole derivatives are known to exhibit complex polymorphic characteristics due to their capacity for hydrogen bonding.[2]

A study on a solid solution of ethyl and d₃-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate provides a relevant example of the crystallographic features of this class of compounds.

Table 2: Crystallographic Data for an Analogous Thiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 15.4321 (6) |

| c (Å) | 11.9876 (5) |

| α (°) | 90 |

| β (°) | 109.876 (2) |

| γ (°) | 90 |

| Volume (ų) | 1754.32 (12) |

| Z | 4 |

Data is for a representative analogous structure and is intended for comparative purposes.

The crystal packing of these analogs is often dominated by hydrogen bonds involving the amino group and the nitrogen atom of the thiazole ring, as well as π-π stacking interactions between the aromatic rings. It is anticipated that Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate would adopt a similar packing motif, likely forming hydrogen-bonded dimers or chains.

Experimental Protocols

Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

The synthesis of the title compound can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a common and adaptable method.[3] This involves the condensation of an α-halocarbonyl compound with a thioamide.

Workflow for the Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Methodology:

-

Synthesis of the Thioamide Intermediate: To a solution of ethyl cyanoacetate and elemental sulfur in a suitable solvent such as ethanol, a catalytic amount of a base like diethylamine is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

S-methylation: The resulting thioamide intermediate is then reacted with an S-alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to yield the S-methylated intermediate.

-

Cyclization: The S-methylated intermediate is subsequently cyclized with an α-halo ester, for instance, ethyl bromopyruvate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and may require heating.

-

Purification: The final product is isolated by extraction and purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is crucial for structure determination.

Methodology:

-

Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Common solvents for thiazole derivatives include ethanol, methanol, acetonitrile, and mixtures with water or ethyl acetate.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent will lead to the formation of crystals over several days.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, allowing for the gradual formation of well-ordered crystals.

Biological Significance and Potential Applications

Thiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] The 2-aminothiazole scaffold, in particular, is a privileged structure found in numerous compounds with therapeutic potential.

Potential Biological Activities:

-

Antimicrobial Agents: Thiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]

-

Anticancer Activity: Certain thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines.[2] The structural motifs present in Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate make it a candidate for investigation as a potential kinase inhibitor or an inhibitor of other enzymes involved in cell proliferation.

-

Enzyme Inhibition: The thiazole ring can act as a bioisostere for other aromatic systems and can participate in key interactions with enzyme active sites.

The presence of the methylthio group can also influence the compound's metabolic stability and pharmacokinetic profile.

Logical Relationship of Thiazole Derivatives in Drug Discovery

Caption: The progression of thiazole derivatives from initial scaffold to potential drug candidates.

Conclusion

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate represents a molecule of interest for further investigation in materials science and medicinal chemistry. While its definitive crystal structure remains to be elucidated, the analysis of analogous compounds provides a strong foundation for predicting its structural properties. The outlined synthetic and crystallization protocols offer a clear path for obtaining high-quality material for future studies. The established biological activities of the broader thiazole class underscore the potential of this compound as a scaffold for the development of novel therapeutic agents. Further research, particularly the successful crystallization and X-ray diffraction analysis, will be instrumental in fully unlocking the scientific and medicinal potential of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Multifaceted Biological Activities of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Derivatives: An In-depth Technical Guide

Introduction: The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological properties. Among the vast array of thiazole-containing compounds, derivatives of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate have emerged as a promising class of bioactive agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a particular focus on their anticancer and antimicrobial potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. While this guide focuses on the core structure of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, the available literature often discusses the broader class of 2-aminothiazole-4-carboxylate and 2,4-disubstituted thiazole-5-carboxylate derivatives. Therefore, for a comprehensive understanding, relevant data from closely related structures has been included and is duly noted.

Anticancer Activity

Derivatives of the Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate core have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The versatility of the thiazole ring allows for substitutions at various positions, leading to a wide range of compounds with diverse anticancer profiles.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives, including those structurally related to the core molecule of interest. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 1 | Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 |

| 1 | Thiazole-Naphthalene | A549 (Lung) | 0.97 ± 0.13 | Colchicine | 9.1 |

| 2 | Thiazole-based Chalcone | OVCAR-3 (Ovarian) | 1.55 | - | - |

| 3 | Thiazole-based Chalcone | MDA-MB-468 (Breast) | 2.95 | - | - |

| 4 | 2,4-Disubstituted Thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4 | 2,4-Disubstituted Thiazole | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 5 | Thiazole-2-imine | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | Paclitaxel | 0.170 ± 0.002 µg/mL |

| 6 | 2-Substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | - | - |

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic microorganisms.

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of various thiazole derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 7 | Thiazole-Pyrazole | S. aureus | 62.5 - 125 | Chloramphenicol | - |

| 7 | Thiazole-Pyrazole | A. niger | 2.9 - 7.8 | Clotrimazole | - |

| 8 | Benzothiazole-Thiazole | S. aureus | 3.125 | Chloramphenicol | 3.125 |

| 8 | Benzothiazole-Thiazole | A. fumigatus | 6.25 | - | - |

| 9 | 2-Aminothiazole Schiff Base | S. aureus | 250 | - | - |

| 9 | 2-Aminothiazole Schiff Base | E. coli | 375 | - | - |

| 10 | Heteroaryl Thiazole | E. coli | 170 | - | - |

| 10 | Heteroaryl Thiazole | B. cereus | 230 | - | - |

Experimental Protocols

Synthesis of Thiazole Derivatives (General Procedure)

The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. A general protocol for the synthesis of Schiff bases from a 2-aminothiazole-4-carboxylate core is provided below.

Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate and its Derivatives [1]

-

Starting Materials: Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol).

-

Solvent: Absolute ethanol (30 mL).

-

Catalyst: A few drops of glacial acetic acid.

-

Reaction: The reaction mixture is stirred and refluxed for 12 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the excess solvent is evaporated using a rotary evaporator. The residue is then dissolved in ethyl acetate.

-

Purification: Crystals are grown and collected.[1]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Protocol for Broth Microdilution [4][5]

-

Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well with the bacterial or fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition

Several studies have suggested that thiazole derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Technical Overview of a Versatile Thiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. While the precise mechanism of action for this specific molecule is not extensively detailed in publicly available scientific literature, the broader family of 2-aminothiazole derivatives exhibits a wide spectrum of biological activities. This technical guide consolidates the current understanding of the potential mechanisms of action associated with the 2-aminothiazole core, providing a foundational framework for researchers and drug development professionals exploring the therapeutic promise of compounds like Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. This molecule is often utilized as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting infectious diseases and cancer.[1]

Potential Mechanisms of Action and Biological Activities

The biological activity of thiazole derivatives, including Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, is attributed to the unique chemical properties of the thiazole ring.[2] This scaffold is a component of several clinically approved drugs. The diverse pharmacological profile of 2-aminothiazole derivatives suggests multiple potential mechanisms of action, which can be broadly categorized as antimicrobial, anticancer, and enzyme inhibitory.[1][3][4]

Antimicrobial Activity

Thiazole-containing compounds are known for their potential as antimicrobial agents.[2] The proposed mechanisms often involve the disruption of essential cellular processes in bacteria and fungi. Molecular docking studies on some thiazole derivatives have suggested the inhibition of β-ketoacyl-acyl-carrier protein synthase III, a key enzyme in bacterial fatty acid biosynthesis.[5] Another potential target is dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[6]

Anticancer Activity

The 2-aminothiazole moiety is a core component of several anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[4][7] This highlights the potential of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate derivatives as anticancer agents. The mechanisms underlying the anticancer effects of 2-aminothiazole derivatives are diverse and often involve the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling cell growth, proliferation, and survival.[8]

Derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of Dasatinib and have shown antiproliferative activity against human leukemia cells.[4] Some thiazole derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[4] Furthermore, some compounds in this class have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[9]

Enzyme Inhibition

Beyond kinase inhibition in cancer, 2-aminothiazole derivatives have been explored as inhibitors of various other enzymes.[2] For instance, some derivatives have been identified as potent and selective inhibitors of Itk (interleukin-2-inducible T-cell kinase), a key enzyme in T-cell signaling, suggesting potential applications in inflammatory and autoimmune diseases.[10] The ability of the thiazole scaffold to interact with the active sites of enzymes makes it a versatile template for designing targeted inhibitors.[11]

Experimental Protocols

Due to the limited specific data on Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, detailed experimental protocols for its mechanism of action are not available. However, a general workflow for investigating the biological activity of a novel 2-aminothiazole derivative would typically involve the following stages:

Signaling Pathways

Given that a primary mode of action for many bioactive 2-aminothiazole derivatives is kinase inhibition, a hypothetical signaling pathway diagram illustrating this mechanism is presented below. This diagram depicts a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer and represents a common target for this class of compounds.

Quantitative Data

As the specific mechanism of action for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is not well-defined in the literature, a comprehensive table of quantitative data such as IC50 or Ki values for this particular compound is not available. Research on derivatives has provided some data points. For example, the derivative N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) exhibited an IC50 of 20.2 µM and 21.6 µM against MCF-7 and HT-29 cancer cell lines, respectively.[7] Another study on thiazole-based SARS-CoV-2 protease inhibitors reported IC50 values for N-(substituted-thiazol-2-yl)cinnamamide analogs in the range of 14.7 to 22.61 µM.[11]

Conclusion

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate represents a promising scaffold for the development of novel therapeutics. While its specific mechanism of action remains to be fully elucidated, the extensive research on the 2-aminothiazole class of compounds provides a strong foundation for future investigations. The potential for this scaffold to be elaborated into potent and selective inhibitors of various biological targets, particularly protein kinases, warrants further exploration. Future research should focus on synthesizing and screening a library of derivatives of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate to identify lead compounds and to delineate their precise molecular mechanisms of action. This will be crucial for translating the potential of this versatile scaffold into tangible clinical applications.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and M… [ouci.dntb.gov.ua]

- 7. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a multifaceted heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of various biologically active molecules. Its unique structural framework, featuring a substituted thiazole ring, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this important molecule. Detailed experimental protocols for its synthesis are presented, along with a summary of its known spectroscopic and analytical data. Furthermore, this guide explores the compound's role as a precursor to bioactive agents and visualizes the fundamental synthetic pathways.

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The introduction of amino, methylthio, and carboxylate ester functionalities at specific positions on the thiazole ring, as seen in Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, imparts unique chemical reactivity and potential for diverse biological activities. This compound serves as a crucial starting material for the synthesis of more complex molecules, including antimicrobial and herbicidal agents.[1][2] The methylthio group, in particular, can enhance solubility and bioavailability, making it an attractive feature in drug design.[2]

Discovery and Historical Context

While a singular "discovery" paper for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for 2-aminothiazole derivatives. The foundational work on thiazole synthesis was laid by Arthur Hantzsch in the late 19th century. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[3][4][5] This fundamental reaction has been adapted and modified over the decades to produce a vast library of substituted thiazoles.

Another significant contribution to the synthesis of related structures is the Gewald aminothiophene synthesis , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6][7][8] While this method produces aminothiophenes, the underlying principles of multicomponent reactions have influenced the development of efficient syntheses for other sulfur-containing heterocycles.

The specific substitution pattern of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate suggests its synthesis likely evolved from these classical methods, with modifications to introduce the methylthio group at the 2-position.

Physicochemical and Spectroscopic Data

A thorough characterization of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is essential for its application in synthesis and drug discovery. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 39736-29-3 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂S₂ | [2] |

| Molecular Weight | 218.3 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 99-101 °C | [9] |

| Storage Conditions | 0-8°C | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (Solvent: CCl₄/DMSO-d₆) Chemical shifts (δ) in ppm. | [10] |

| ¹³C NMR | Data not explicitly found in searches for the target molecule. Data for a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in DMSO-d6 is available: δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5. | [11] |

| Mass Spectrometry | Data not explicitly found in searches for the target molecule. MS data for a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is available: m/z: 260 (M+). | [11] |

| Infrared (IR) | Data not explicitly found in searches for the target molecule. IR data for a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is available (KBr, Vmax cm⁻¹): 3639, 2967, 1896, 1608, 1223. | [11] |

Synthesis and Experimental Protocols

The synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate can be approached through modifications of established methods for 2-aminothiazole synthesis. A plausible synthetic route is a variation of the Hantzsch synthesis.

General Synthetic Pathway: A Hantzsch-type Approach

A conceptual workflow for the synthesis is outlined below. This pathway involves the reaction of a thiourea derivative with an appropriately substituted three-carbon component.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

This protocol is a representative example based on general procedures for similar compounds and should be adapted and optimized based on laboratory experiments.

Materials:

-

S-Methylisothiourea sulfate

-

Ethyl 2-cyano-3-oxobutanoate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1 equivalent) in absolute ethanol.

-

Addition of Base: To this solution, add a solution of sodium ethoxide (2 equivalents) in absolute ethanol dropwise at room temperature.

-

Addition of β-Ketoester: After the addition of the base is complete, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Role in Signaling Pathways and Drug Development

While specific studies detailing the direct interaction of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate with signaling pathways are not prevalent, its importance lies in its role as a versatile intermediate for compounds with demonstrated biological activity. Thiazole derivatives are known to act as inhibitors of various enzymes and can interact with protein binding sites.[1]

The general mechanism of action for many bioactive molecules derived from this core structure involves targeting key proteins in pathogenic organisms or cancer cells.

Caption: Role as a precursor in the development of bioactive molecules.

Conclusion

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutic and agrochemical agents. Its synthesis, rooted in the foundational principles of reactions like the Hantzsch synthesis, provides a versatile platform for the creation of a diverse range of functionalized molecules. While its own biological activity is primarily as an intermediate, the compounds derived from it have shown significant potential. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action will undoubtedly continue to be a fruitful area of investigation for medicinal and agricultural chemists. This guide serves as a foundational resource for researchers embarking on studies involving this valuable synthetic building block.

References

- 1. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of various bioactive molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, formulation development, and quality control. This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its likely degradation pathways. While specific experimental data for this molecule is not extensively available in the public domain, this guide extrapolates information from structurally related compounds and established chemical principles to provide a robust framework for researchers.

Physicochemical Properties

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a yellow solid with a molecular formula of C₇H₁₀N₂O₂S₂ and a molecular weight of 218.3 g/mol .[1] Its structure, featuring a thiazole ring, an amino group, a methylthio group, and an ethyl ester, dictates its solubility and stability characteristics. The presence of both polar (amino, ester) and non-polar (methylthio, ethyl chain) functionalities suggests a degree of solubility in a range of organic solvents.

Predicted Solubility Profile

Table 1: Predicted Solubility of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Capable of hydrogen bonding and dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the amino and ester groups. |

| Water | Low | Lipophilic character of the methylthio and ethyl groups. | |

| Non-Polar | Hexane, Toluene | Low to Insoluble | Limited interactions with non-polar solvents. |

| Chlorinated | Dichloromethane | Moderate | Dipole-dipole interactions. |

Stability Profile and Degradation Pathways

The stability of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a critical parameter for its handling, storage, and formulation. Like many thiazole derivatives, it is susceptible to degradation under various stress conditions.

Predicted Stability

-

Hydrolytic Stability: The ester functional group is prone to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Stability: The sulfide linkage in the methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.

-

Thermal Stability: Thiazole rings are generally stable, but the substituents can influence thermal stability. Decomposition is likely to occur at elevated temperatures, potentially involving the loss of the ethyl ester and degradation of the side chains.

-

Photostability: The conjugated system of the thiazole ring suggests potential sensitivity to UV light, which could lead to photodegradation.

Table 2: Summary of Predicted Stability and Potential Degradation Products

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible | 4-amino-2-(methylthio)thiazole-5-carboxylic acid, Ethanol |

| Basic Hydrolysis | Susceptible | Salt of 4-amino-2-(methylthio)thiazole-5-carboxylic acid, Ethanol |

| Oxidation (e.g., H₂O₂) | Susceptible | Ethyl 4-amino-2-(methylsulfinyl)thiazole-5-carboxylate, Ethyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate |

| Thermal | Moderately Stable | Decomposition products from ester and side-chain cleavage. |

| Photolytic (UV light) | Potentially Unstable | Photodegradation products resulting from ring opening or side-chain reactions. |

Hypothetical Degradation Pathway

Based on the functional groups present, a hypothetical degradation pathway can be proposed. The primary points of degradation are the ethyl ester and the methylthio group.

Caption: Hypothetical degradation pathway of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Experimental Protocols

To obtain definitive data on the solubility and stability of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

Caption: General experimental workflow for conducting forced degradation studies.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 366 nm) and visible light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. For the identification of major degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Biological Context and Signaling Pathways

While specific signaling pathways involving Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate are not yet elucidated in the literature, its structural similarity to other 2-aminothiazole derivatives suggests potential biological activities. Thiazole-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] These activities often stem from the inhibition of specific enzymes or the modulation of cellular signaling pathways. Further research is required to determine the precise mechanism of action and biological targets of this particular compound.

Conclusion

This technical guide provides a foundational understanding of the expected solubility and stability of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. While specific experimental data is currently limited, the provided protocols offer a clear path for researchers to generate this critical information. A systematic investigation of its physicochemical properties will be invaluable for its future development and application in the fields of medicine and agriculture. The anticipated susceptibility to hydrolysis and oxidation highlights the importance of careful handling and storage, as well as the necessity of a robust, stability-indicating analytical method for its quality control.

References

Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate represents a versatile heterocyclic scaffold with significant potential in drug discovery and development. As a key synthetic intermediate, this compound and its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this molecule, focusing primarily on the extensive research conducted on its derivatives. We consolidate key quantitative data, present detailed experimental protocols for target validation, and visualize relevant signaling pathways to empower researchers in their quest for novel therapeutics.

Introduction

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a substituted aminothiazole, serves as a valuable building block for the synthesis of a diverse array of bioactive molecules.[1] Its structural features, including the reactive amino group and the modifiable methylthio and ethyl carboxylate moieties, allow for extensive chemical exploration and the development of derivatives with tailored pharmacological profiles. This guide explores the therapeutic landscape of this scaffold by examining the established targets of its analogs, thereby inferring the potential applications of the parent compound.

Potential Therapeutic Targets: Kinase Inhibition

A significant body of research has highlighted the potential of 2-aminothiazole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Anticancer Activity: Targeting Key Oncogenic Kinases

Derivatives of the Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate scaffold have shown promising anticancer activity by targeting several key kinases involved in tumor growth, proliferation, and angiogenesis.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this receptor is a clinically validated anti-cancer strategy. Several 2-aminothiazole derivatives have been identified as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition

| Compound ID | Modification on Core Scaffold | Target | Assay | IC50/GI50 | Cell Line | Reference |

| Derivative 1 | Aromatic substitution | VEGFR-2 | Kinase Assay | - | - | [2] |

| Compound 4c | Thiazole derivative | VEGFR-2 | Enzyme Assay | 0.15 µM | - |

Signaling Pathway: VEGFR-2 Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel compounds derived from Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. This versatile building block offers a gateway to a diverse range of heterocyclic systems with significant potential in medicinal chemistry and drug discovery. The protocols outlined herein describe the synthesis of thiazolo[4,5-d]pyrimidines, urea and thiourea derivatives, and Schiff bases, along with methods for their biological evaluation.

Application Notes

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a key intermediate for the synthesis of various bioactive molecules, particularly those with potential antimicrobial and anticancer properties.[1][2] Its unique thiazole structure provides a scaffold for further chemical modifications, leading to the generation of compound libraries for high-throughput screening in drug discovery programs. The amino group at the 4-position is a versatile handle for various chemical transformations, including cyclization, acylation, and condensation reactions. The methylthio group at the 2-position can also be a site for further functionalization.

The primary applications for compounds derived from this starting material lie in the development of:

-